molecular formula C13H9N3O2S2 B2841694 N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide CAS No. 864940-73-8

N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide

Cat. No.: B2841694
CAS No.: 864940-73-8
M. Wt: 303.35
InChI Key: FILUXRKYLRQWFX-UHFFFAOYSA-N
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Description

N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide is a heterocyclic compound that features both a thiophene ring and a benzothiazole ring. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of catalysts such as palladium in Suzuki–Miyaura coupling reactions . The reaction is carried out under mild conditions, typically in the presence of a base and a solvent like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Explored for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of key enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide is unique due to its specific combination of thiophene and benzothiazole rings, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S2/c14-10(17)7-5-6-19-12(7)16-11(18)13-15-8-3-1-2-4-9(8)20-13/h1-6H,(H2,14,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILUXRKYLRQWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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